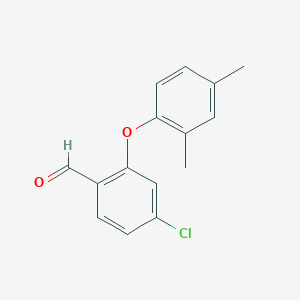

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is not intended for human or veterinary use and is typically used for research purposes.

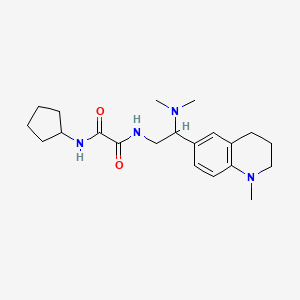

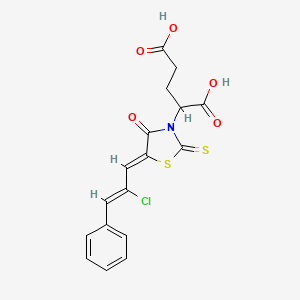

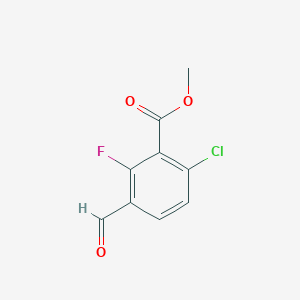

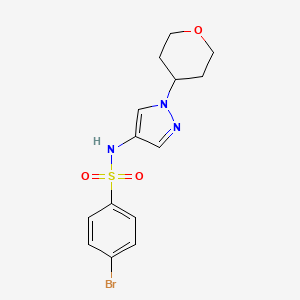

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a 2,4-dimethylphenoxy group attached to it . The exact 3D structure is not provided in the search results.Scientific Research Applications

Oxidation and Derivatization Reactions

4-Chloro-2-(2,4-dimethylphenoxy)benzaldehyde, while not directly mentioned, may be inferred to participate in various chemical reactions based on studies involving similar chloro- and dimethyl-substituted benzaldehydes. For instance, benzaldehydes have been utilized in the highly stereoselective synthesis of glycidamide derivatives through reactions with stabilized sulfur ylides, showcasing their role in generating important chemical intermediates (Fernández et al., 1990). Additionally, chlorophenols, which share structural similarities, have been derivatized using specific reagents for analytical purposes, such as in the HPLC-fluorescence determination of pharmaceuticals, indicating the potential of chloro-dimethylphenoxy benzaldehydes in analytical chemistry (Gatti et al., 1997).

Synthesis of Complex Molecules

Chloro-substituted benzaldehydes are key intermediates in the synthesis of more complex molecules. For example, they have been employed in the formation of trioxanes from cyclic allylic hydroperoxides, illustrating their utility in creating compounds with potential biological activity (Jefford et al., 1984). Such reactions highlight the versatility of chloro-substituted benzaldehydes in synthetic organic chemistry and their potential applications in developing new therapeutic agents.

Catalysis and Polymerization

In the field of catalysis, chloro-substituted benzaldehydes have been investigated for their roles in oxidative reactions, such as the oxidation of methoxy benzaldehydes, providing insights into reaction mechanisms and kinetics (Malik et al., 2016). These studies contribute to our understanding of how these compounds can be used in catalytic processes, potentially leading to more efficient and selective synthesis methods.

Environmental and Pharmaceutical Applications

The structural motifs present in this compound are also relevant in environmental and pharmaceutical contexts. Research on the degradation of chloro-dimethylphenols under advanced oxidation processes sheds light on the environmental fate of such compounds and their removal from water sources (Li et al., 2020). Moreover, derivatives of chloro-dimethylphenoxy compounds have been explored for their antiparasitic activity, indicating potential pharmaceutical applications (Azas et al., 2003).

Mechanism of Action

Properties

IUPAC Name |

4-chloro-2-(2,4-dimethylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-3-6-14(11(2)7-10)18-15-8-13(16)5-4-12(15)9-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWPFSNFHEETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2613100.png)

![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2613102.png)

![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)

![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)